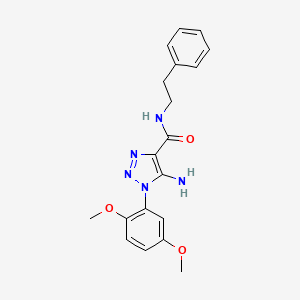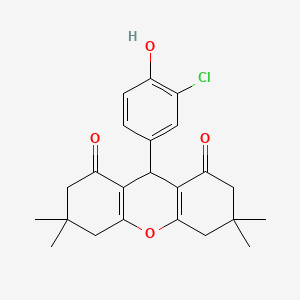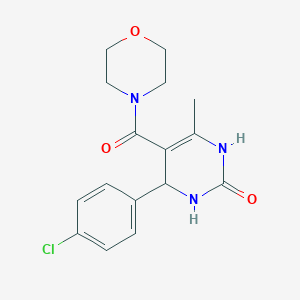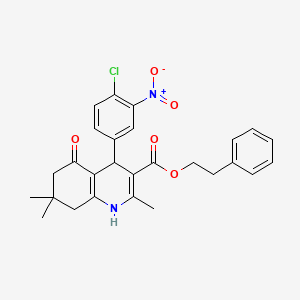![molecular formula C15H19F3N2O2 B5171653 N-(1-methyl-4-piperidinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5171653.png)
N-(1-methyl-4-piperidinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methyl-4-piperidinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide, also known as TPA023, is a chemical compound that has been extensively studied for its potential use in the treatment of various neurological disorders. This compound belongs to the class of drugs known as GABA-A receptor modulators, which have been shown to have a wide range of therapeutic applications. In
作用機序
N-(1-methyl-4-piperidinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide acts as a positive allosteric modulator of the GABA-A receptor, which is the major inhibitory neurotransmitter receptor in the central nervous system. By binding to a specific site on the receptor, N-(1-methyl-4-piperidinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide enhances the effects of GABA, resulting in increased inhibition of neuronal activity. This mechanism of action is similar to that of benzodiazepines, but N-(1-methyl-4-piperidinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide has been shown to have a more selective and specific effect on the GABA-A receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-methyl-4-piperidinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide are primarily related to its modulation of the GABA-A receptor. By enhancing GABAergic inhibition, N-(1-methyl-4-piperidinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide can reduce neuronal excitability and increase the threshold for seizures. Additionally, N-(1-methyl-4-piperidinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide has been shown to have anxiolytic and sedative effects, which are likely related to its modulation of the GABA-A receptor.
実験室実験の利点と制限
One of the major advantages of N-(1-methyl-4-piperidinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide is its high selectivity for the GABA-A receptor, which reduces the risk of off-target effects. Additionally, N-(1-methyl-4-piperidinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide has been shown to have a good safety profile in preclinical studies, with no significant adverse effects observed at therapeutic doses. However, one limitation of N-(1-methyl-4-piperidinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide is its relatively short half-life, which may require frequent dosing in clinical applications.
将来の方向性
There are several potential future directions for research on N-(1-methyl-4-piperidinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide. One area of interest is the use of N-(1-methyl-4-piperidinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide in the treatment of epilepsy, particularly in combination with other antiepileptic drugs. Additionally, N-(1-methyl-4-piperidinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide may have potential applications in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Further research is also needed to fully understand the biochemical and physiological effects of N-(1-methyl-4-piperidinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide, as well as its potential side effects and long-term safety profile.
合成法
The synthesis of N-(1-methyl-4-piperidinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide involves the reaction of 3-(trifluoromethyl)phenol with N-methylpiperidine in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with chloroacetyl chloride to produce N-(1-methyl-4-piperidinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide. This synthesis method has been optimized and improved over the years, resulting in a high yield of pure N-(1-methyl-4-piperidinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide.
科学的研究の応用
N-(1-methyl-4-piperidinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide has been extensively studied for its potential use in the treatment of various neurological disorders, including anxiety, depression, and epilepsy. In preclinical studies, N-(1-methyl-4-piperidinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide has been shown to have anxiolytic and anticonvulsant effects, as well as potential neuroprotective properties. Additionally, N-(1-methyl-4-piperidinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
特性
IUPAC Name |
N-(1-methylpiperidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O2/c1-20-7-5-12(6-8-20)19-14(21)10-22-13-4-2-3-11(9-13)15(16,17)18/h2-4,9,12H,5-8,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAJZJJXACZKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)COC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpiperidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-phenyl-5-[3-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5171571.png)
![N-(2,6-dimethylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B5171573.png)

![1-[cyclohexyl(methyl)amino]-3-(3-methoxyphenoxy)-2-propanol hydrochloride](/img/structure/B5171586.png)
![N-[3-(1-naphthyloxy)propyl]-1-butanamine](/img/structure/B5171588.png)


![2-{[3-cyano-4-(1-naphthyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5171596.png)


![N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}acetamide](/img/structure/B5171639.png)
![ethyl 1-{4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanoyl}-3-piperidinecarboxylate](/img/structure/B5171646.png)
![N-({[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5171661.png)
![N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)-N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)methanamine](/img/structure/B5171667.png)